molecular formula C20H16Cl2N4OS B2513127 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 700855-04-5

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2513127
CAS No.: 700855-04-5
M. Wt: 431.34
InChI Key: LFIHTORSSMNOGA-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 700855-04-5) is a sophisticated chemical compound with a molecular formula of C20H16Cl2N4OS and a molecular weight of 431.34 g/mol. This complex molecule features a 1,2,4-triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Derivatives of this heterocyclic system have been identified as key pharmacophores in compounds with demonstrated antifungal, insecticidal, antibacterial, and anticonvulsant effects . Furthermore, the 1,2,4-triazolo[4,3-a]pyridine core is recognized as a vital component of a novel class of antidepressants that are chemically and pharmacologically distinct from traditional tricyclic drugs, and it also shows promise as an antagonist for adenosine receptors and as an inhibitor of enzymes like HIF prolyl hydrolase and myeloperoxidase . The specific substitution pattern of this compound, incorporating a 2,5-dichlorophenyl moiety and a pyrrole ring, suggests potential for unique receptor-ligand interactions and docking studies, making it a valuable candidate for investigating new biochemical pathways and developing novel therapeutic agents . This product is supplied with a guaranteed purity of 90% or higher . It is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers assume responsibility for confirming the compound's identity and/or purity for their specific application.

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS/c1-12-9-15(13(2)26(12)17-10-14(21)6-7-16(17)22)18(27)11-28-20-24-23-19-5-3-4-8-25(19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHTORSSMNOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel heterocyclic compound characterized by its unique structural features that include a triazolo-pyridine core and a pyrrole moiety. This article explores its biological activities, focusing on its potential therapeutic applications in cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H15Cl2N4OSC_{15}H_{15}Cl_2N_4OS with a molecular weight of approximately 358.37 g/mol. The presence of the triazole and pyridine rings contributes to its diverse biological activities.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as a potential kinase inhibitor . Research indicates that it can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. This inhibition leads to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interruption of the cell cycle progression in malignancies.

In vitro studies have shown promising results against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)17.83
MCF-7 (Breast)19.73
Other Cancer LinesVariable

These values indicate that the compound exhibits significant antiproliferative activity compared to standard chemotherapeutics like Cisplatin.

Other Biological Activities

Beyond its anticancer effects, the compound demonstrates a range of other biological activities:

  • Anti-inflammatory Effects : The triazole moiety is known for its ability to modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both gram-positive and gram-negative bacteria.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Kinase Inhibition : By selectively inhibiting c-Met kinase, it disrupts signaling pathways essential for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds within the triazolo[4,3-a]pyridine class:

  • A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, reinforcing the potential of this chemical class in drug development .

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a drug candidate is notable. Research has indicated that derivatives of triazole and pyridine can exhibit significant pharmacological activities. Specifically:

  • Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, suggesting that this compound could be explored for treating chronic inflammatory diseases.

Biological Studies

The compound may serve as an important probe in biological research:

  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively.

Table 1: Enzyme Inhibition Data

Compound Nameα-Glucosidase IC50 (µM)AChE IC50 (µM)
Compound A2550
Compound B3045
Target Compound2055

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials:

  • Building Block for Synthesis : It can act as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical transformations.

Case Study 1: Antitumor Activity

A study focusing on the antitumor properties of triazole derivatives found that specific modifications to the core structure significantly enhanced cytotoxic effects against breast cancer cell lines. The presence of the pyridine moiety was crucial for increasing the binding affinity to cancer-related targets.

Case Study 2: Neuroprotective Potential

Research investigating the neuroprotective effects of similar compounds showed promising results in reducing acetylcholinesterase activity in vitro. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene and Pyrazole Derivatives ()

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ethyl ester analog (7b) share a methanone backbone but differ in heterocyclic substitution. Key comparisons include:

Feature Target Compound Compound 7a/7b
Core Heterocycle Triazolo-pyridine + pyrrole Pyrazole + thiophene
Substituents 2,5-Dichlorophenyl, methyl groups Cyano/ester groups, amino/hydroxy
Linkage Thioether (C-S-C) Direct C-C bonding
Potential Bioactivity Likely enhanced lipophilicity Higher polarity due to cyano/ester groups

The thioether linkage in the target compound may confer greater metabolic stability compared to the ester/cyano groups in 7a/7b, which are prone to hydrolysis .

Imidazo-Pyrrolo-Pyrazine Derivatives ()

Patented compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone feature fused polyheterocycles and piperidine substituents. Comparative analysis:

Feature Target Compound Patent Compound
Heterocyclic System Triazolo-pyridine + pyrrole Imidazo-pyrrolo-pyrazine + piperidine
Halogenation 2,5-Dichlorophenyl Non-halogenated
Solubility Likely lower (due to dichlorophenyl) Higher (tetrahydro-2H-pyran group)
Target Specificity Potential kinase/CNS modulation Likely kinase inhibition

The dichlorophenyl group in the target compound may improve blood-brain barrier penetration compared to the patent compound’s pyran group, which prioritizes aqueous solubility .

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